Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

2-Amino-5-methylphenyboronic Acid Pinacol Ester structure
948592-80-1 structure
Nom du produit:2-Amino-5-methylphenyboronic Acid Pinacol Ester
Numéro CAS:948592-80-1
Le MF:C13H20BNO2
Mégawatts:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424

2-Amino-5-methylphenyboronic Acid Pinacol Ester Propriétés chimiques et physiques

Nom et identifiant

    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-Amino-5-methylphenyboronic acid, pinacol ester
    • 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
    • 2-Amino-5-methylbenzeneboronic acid,pinacol ester
    • 2-amino-5-methylphenylboronic acid pinacolate ester
    • 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
    • 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • BESTIPHARMA 525-084
    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Amino-5-methylbenzeneboronic acid pinacol ester
    • 2-Amino-5-methylphenylboronic acid pinacol ester
    • 4-Methylaniline-2-boronic acid pinacolato ester
    • 948592-80-1
    • 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
    • DTXSID60590351
    • 2-Amino-5-methylphenyboronic acid pinacol ester
    • AKOS015893487
    • SCHEMBL3191098
    • 4-Methylaniline-2-boronic acid pinacol ester
    • 2-Amino-5-methylbenzeneboronic acid, pinacol ester
    • EN300-7390340
    • AB29207
    • W16868
    • LOOBNTHIWCHTCR-UHFFFAOYSA-N
    • MFCD06795664
    • CS-0037883
    • AS-55680
    • 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-Amino-5-methylphenyboronic Acid Pinacol Ester
    • MDL: MFCD06795664
    • Piscine à noyau: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
    • La clé Inchi: LOOBNTHIWCHTCR-UHFFFAOYSA-N
    • Sourire: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1

Propriétés calculées

  • Qualité précise: 233.15900
  • Masse isotopique unique: 233.1587090g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 1
  • Complexité: 277
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 44.5Ų

Propriétés expérimentales

  • Le PSA: 44.48000
  • Le LogP: 2.45760

2-Amino-5-methylphenyboronic Acid Pinacol Ester Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H302
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 22
  • Identification des marchandises dangereuses: Xn

2-Amino-5-methylphenyboronic Acid Pinacol Ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Apollo Scientific
OR40461-1g
2-Amino-5-methylbenzeneboronic acid, pinacol ester
948592-80-1 99%
1g
£74.00 2025-02-20
Ambeed
A825909-25g
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
948592-80-1 98%
25g
$1399.0 2024-08-02
ChemScence
CS-0037883-250mg
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
948592-80-1 ≥97.0%
250mg
$100.0 2022-04-26
Chemenu
CM219364-1g
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
948592-80-1 95+%
1g
$206 2021-06-16
abcr
AB175394-1 g
2-Amino-5-methylphenyboronic acid, pinacol ester; .
948592-80-1
1g
€382.00 2023-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JX971-100mg
2-Amino-5-methylphenyboronic Acid Pinacol Ester
948592-80-1 98%
100mg
412CNY 2021-05-08
TRC
A634368-50mg
2-Amino-5-methylphenyboronic Acid Pinacol Ester
948592-80-1
50mg
$ 64.00 2023-04-19
TRC
A634368-100mg
2-Amino-5-methylphenyboronic Acid Pinacol Ester
948592-80-1
100mg
$ 110.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-306618A-1 g
2-Amino-5-methylphenyboronic acid, pinacol ester,
948592-80-1
1g
¥3,415.00 2023-07-11
1PlusChem
1P005UP3-250mg
2-Amino-5-methylphenyboronic acid, pinacol ester
948592-80-1 98%
250mg
$34.00 2025-02-21

2-Amino-5-methylphenyboronic Acid Pinacol Ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Référence
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  120 °C; 12 h, 120 °C
Référence
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles
Jana, Navendu; Nguyen, Quyen; Driver, Tom G., Journal of Organic Chemistry, 2014, 79(6), 2781-2791

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 12 h, 100 °C
Référence
I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines
Deng, Tianning; Shi, Emily; Thomas, Elana; Driver, Tom G., Organic Letters, 2020, 22(22), 9102-9106

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C; 120 °C → rt
Référence
Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides
Kong, Chen; Jana, Navendu; Driver, Tom G., Organic Letters, 2013, 15(4), 824-827

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 105 °C
Référence
Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes
Cheng, Sidi; Luo, Yu; Yu, Ting; Li, Jing; Gan, Chunfang; et al, ACS Catalysis, 2022, 12(2), 837-845

Méthode de production 6

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material
Haaheim, Katja S.; Lund, Bjarte Aarmo; Sydnes, Magne O., European Journal of Organic Chemistry, 2023, 26(13),

Méthode de production 7

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 min, rt
1.2 10 h, reflux
Référence
Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices
, Korea, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 12 h, 100 °C
Référence
Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids
Deng, Tianning; Mazumdar, Wrickban; Ford, Russell L.; Jana, Navendu ; Izar, Ragda; et al, Journal of the American Chemical Society, 2020, 142(9), 4456-4463

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C
Référence
Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization
Kong, Chen; Jana, Navendu; Jones, Crystalann; Driver, Tom G., Journal of the American Chemical Society, 2016, 138(40), 13271-13280

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
Référence
Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source
Nguyen, Quyen; Sun, Ke; Driver, Tom G., Journal of the American Chemical Society, 2012, 134(17), 7262-7265

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Référence
Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  5 h, 100 °C
Référence
New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity
Soto, Sara; Vaz, Esther; Dell'Aversana, Carmela; Alvarez, Rosana; Altucci, Lucia; et al, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Référence
Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines
Agarwal, Piyush K.; Saifuddin, Mohammad; Kundu, Bijoy, Tetrahedron, 2010, 66(4), 862-870

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 12 h, 120 °C
Référence
Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides
Zhou, Fei; Driver, Tom G., Organic Letters, 2014, 16(11), 2916-2919

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 100 °C
Référence
Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation
Dende, Satheesh Kumar; Korupolu, Raghu Babu; Doddipalla, Raju; Leleti, Krishnakanth Reddy, Results in Chemistry, 2021, 3,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, rt → 100 °C
Référence
Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides
Kong, Chen; Driver, Tom G., Organic Letters, 2015, 17(4), 802-805

2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
A845116
Pureté:99%/99%
Quantité:5g/25g
Prix ($):252.0/1259.0